molecular formula C8H10O2 B082514 4-Methoxy-3-methylphenol CAS No. 14786-82-4

4-Methoxy-3-methylphenol

Cat. No. B082514
CAS RN: 14786-82-4
M. Wt: 138.16 g/mol
InChI Key: ILASIIGKRFKNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Methoxyphenol and its chlorinated derivatives have been synthesized by partial methylation of p-hydroquinone and chlorinated p-hydroquinones, showcasing a method to produce structurally related compounds (Knuutinen et al., 1988). Another example is the synthesis of 4-Methoxyphenol via microwave-assisted method, highlighting a safe and efficient approach to obtain this compound (Zhou Shu-jin, 2015).

Molecular Structure Analysis

The molecular structures of compounds related to 4-Methoxy-3-methylphenol, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol, have been determined, revealing their crystal systems and intermolecular interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Research has investigated the reactions of 4-Methoxy-3-methylphenol derivatives, such as its interaction with trimethylaluminum, leading to novel catalysts for polymerization (Hsueh, Huang, & Lin, 2002). These studies demonstrate the compound's reactivity and potential in synthetic chemistry.

Physical Properties Analysis

Studies on methoxyphenols, including 4-Methoxy-3-methylphenol, have focused on their thermodynamic properties, such as vapor pressure and enthalpies of vaporization and fusion, providing a comprehensive understanding of their physical behavior (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-3-methylphenol, such as its antioxidant activity, have been characterized, showcasing its potential as a bioactive compound (Kusumaningrum et al., 2021). Additionally, the electronic structure and intramolecular interactions have been explored through spectroscopic studies and quantum chemical calculations, further elucidating its chemical behavior (Islam et al., 2018).

Scientific Research Applications

  • Photochemical Rearrangement : 4-Methoxy-3-methylphenol undergoes a photochemical lumiketone-type rearrangement when irradiated in the presence of AlBr3, leading to the formation of specific bicyclic compounds. This rearrangement also occurs in other methoxyphenols, indicating a broader applicability in organic synthesis and photochemistry (Kakiuchi et al., 1991).

  • Biomass Proxy : Methoxyphenols, including derivatives like 4-Methoxy-3-methylphenol, can serve as proxies for terrestrial biomass, particularly in studying the chemical changes in lignin during hydrothermal alteration. This has implications in organic geochemistry and environmental studies (Vane & Abbott, 1999).

  • Synthesis of Chlorinated Derivatives : The synthesis of chlorinated derivatives of 4-Methoxyphenol, including 4-Methoxy-3-methylphenol, has been achieved, expanding the range of chlorophenolic compounds useful in various chemical and environmental applications (Knuutinen et al., 1988).

  • Anticancer Activity : A compound derived from 4-Methoxy-3-methylphenol, namely 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, has been tested for its anticancer activity against T47D breast cancer cells. While showing weak activity, this highlights its potential in medicinal chemistry (Sukria et al., 2020).

  • Hepatotoxicity Mechanism Study : Studies on 4-methylphenol, which is structurally related to 4-Methoxy-3-methylphenol, have provided insights into the mechanisms of hepatotoxicity and the role of biotransformation in toxicity. This is significant in the context of drug development and safety evaluation (Thompson et al., 1996).

  • Hydrogen Bond Analysis : Methoxyphenols, including 4-Methoxy-3-methylphenol, have been studied for their ability to form strong inter- and intramolecular hydrogen bonds, crucial in understanding their behavior in biological systems and materials science (Varfolomeev et al., 2010).

Safety And Hazards

According to the safety data sheet, 4-Methoxy-3-methylphenol may form combustible dust concentrations in air. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. It is also toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

4-methoxy-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASIIGKRFKNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304966
Record name 4-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylphenol

CAS RN

14786-82-4
Record name 14786-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis for the phenol was a two step synthesis via the Vilsmer-Haack condensation to obtain the aldehyde and then by the Baeyer-Villiger oxidation to give the phenol. Phosphorus oxychloride (5.1 mL, 0.057 mol) was added the dropwise to a solution of 2-methylanisole (5.33 mL, 0.043 mol) in dimethylformamide (6 g) under nitrogen. After addition, the mixture was heated and refluxed for 4 h, cooled then added to 100 mL of water. An excess of 10% NaOH was added and the solution was extracted with 4×100 mL of ether. The ether layers were washed with water and then brine solution, dried over magnesium sulfate and evaporated under reduced pressure. The dark oil that remained (5.0 g, 77%) was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate). The remaining oil (1.78 g, 28%) was dissolved in dichloromethane (100 mL) and then 3.03 g, (0.018 mol) 3-chloroperbenzoic acid was added. The mixture was refluxed under nitrogen for ˜5 h, cooled, and then evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under reduced pressure. The dark oil that remained was dissolved in 7 mL of methanol and 5.5 mL of 10% aqueous potassium hydroxide solution was added. The solution was stirred under nitrogen for ˜2 h, water was added, and the solution was extracted with ether. The ether layers were combined and washed with saturated sodium bicarbonate solution and then with water. The ether was dried over magnesium sulfate and evaporated under reduced pressure. The oil that remained (1.21 g, 74%) was recrystallized twice with hexane to give long white needles (0.34 g, <1%). The purity was assessed by NMR and GC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.018 mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
1%

Synthesis routes and methods II

Procedure details

4-Methoxy-3-methylphenol was prepared according to the procedures described in Higgins et al., “An Assessment of the Reaction Energetics for Cytochrome P450-Mediated Reactions,” Arch. Biochem. Biophys. (2001); 385: 220-30. Specifically, phosphorus oxychloride (5.1 ml, 0.057 mol) was added dropwise to a solution of o-methylanisole (5.33 ml, 0.043 mol) in dimethylformamide (6 g) under nitrogen. After addition, the mixture was heated and refluxed for 4 hours, cooled, and then added to 100 ml of water. To the solution, 10% NaOH was added and the solution was extracted with 4×100 ml of ether. The ether layers were washed with water and then brine solution, dried over magnesium sulfate, and evaporated under reduced pressure. The dark oil that remained (5.0 g, 77%) was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate). The purified oil (1.78 g, 28%) was dissolved in dichloromethane (100 ml) and then 3.03 g (0.018 mol) 3-chloroperbenzoic acid was added. The mixture was refluxed under nitrogen for ˜5 hours, cooled, and evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under reduced pressured. The dark oil that remained was dissolved in 7 ml of methanol and 5.5 ml of 10% aqueous potassium hydroxide solution was added. The solution was stirred for ˜2 hours, water was added, and the solution was extracted with ether. The ether layers were combined and washed with saturated sodium bicarbonate solution and then with water. The ether was dried over magnesium sulfate and evaporated under reduced pressure. The oil that remained (1.21 g, 74%) was recrystallized twice with hexane to give 4-methoxy-3-methyl-phenol as long white needles.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-methylphenol
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-methylphenol
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-methylphenol
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-methylphenol
Reactant of Route 5
4-Methoxy-3-methylphenol
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-methylphenol

Citations

For This Compound
98
Citations
MB Sá, MT Ralph, DCO Nascimento… - Evidence-Based …, 2014 - hindawi.com
… , 4methoxy-3-methylphenol is also known as 14786-82-4, AG-D-93185, NSC168522, AC1L6RKC, SureCN263095, and 4-methoxy-3-methylphenol [… with 4-methoxy3-methylphenol, we …
Number of citations: 24 www.hindawi.com
BD Gates, P Dalidowicz, A Tebben… - The Journal of …, 1992 - ACS Publications
… While p-methoxyphenol and 4-methoxy-3-methylphenol give good yields of the dihydrobenzofurans using 1:1 molar ratio of reactants, 3,4-dimethoxyphenol requires a 3-4 molar …
Number of citations: 126 pubs.acs.org
T Zhang, LZ Huang, YQ Li, YM Xu… - Natural Product …, 2013 - journals.sagepub.com
… As shown in Scheme 1, 4-methoxy-3-methyl-acetophenone was chosen as the starting material and was transformed into 4-methoxy-3-methylphenol (3), which is the common building …
Number of citations: 0 journals.sagepub.com
DF Bowman, FR Hewgill, BR Kennedy - Journal of the Chemical …, 1966 - pubs.rsc.org
… the formation of one of them on coupling diazotised 2,4-dinitroaniline with 4-methoxy-3-methylphenol. The appropriate hydrolysis products were similarly obtained from spiroketal (XIII). …
Number of citations: 9 pubs.rsc.org
FR Hewgill, DG Hewitt - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Oxidation by alkaline ferricyanide converts 2,2′-dihydroxy-5,5′-dimethoxy-4,4′-di-t-butylbiphenyl into an unstable dipheno-2,2′-quinone which decomposes in solution to a …
Number of citations: 6 pubs.rsc.org
Z Liu, L Wang, Y Zhang, Y Li, Z Li, H Cai - BioResources, 2017 - jtatm.textiles.ncsu.edu
… , 2,4-dimethylphenol, and 4-methoxy-3-methylphenol was 2.81, 3.10, 2.76, and 0.66, … , especially phenol and alkyl phenol, except 4-methoxy-3methylphenol. Table 2 also shows the …
Number of citations: 17 jtatm.textiles.ncsu.edu
S Marcinkiewicz, J Green, D McHale - Journal of the Chemical Society …, 1966 - pubs.rsc.org
… and y-tocopherol show clearly this difference in behaviour, which is not exhibited by the nitrosoderivatives of 4-methoxy-3-methylphenol. Since the original spectra are obtained when …
Number of citations: 1 pubs.rsc.org
L Wang, J Li, Y Chen, H Yang, J Shao, X Zhang, H Yu… - Fuel, 2019 - Elsevier
… The most representative compounds are 2-methoxyphenol and 4-methoxy-3-methylphenol, with concentrations of 19.46% and 17.81% at 450 C, respectively. G type products generally …
Number of citations: 48 www.sciencedirect.com
S Marcinkiewicz, J Green - Chromatographic Reviews, 1963 - Elsevier
… 4-Methoxy-3-methylphenol yields two nitroso derivatives (III) and (IV), which are separable chromatographically in an … --o-409 4-Methoxy-3-methylphenol (b) …
Number of citations: 12 www.sciencedirect.com
SD Munday, S Dezvarei, ICK Lau, SG Bell - ChemCatChem, 2017 - Wiley Online Library
… The other was 4-methoxy-3-methylphenol (4-MeO-3-MP, Scheme 1 and Supporting Information). The generic accelerators in RLYF/I401P, KT2 and R19 favoured the formation of 4-MeO…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.